tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane
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Overview
Description
Tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane is a complex organotin compound. It consists of a thiophene ring system substituted with tributylstannyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 50-100°C
Reagents: Organotin compound and organic halide
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions under controlled conditions to ensure high yield and purity. The process would include:
Bulk synthesis: Using large reactors with precise temperature and pressure control
Purification: Techniques such as column chromatography or recrystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions
Tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane undergoes several types of reactions:
Substitution Reactions: Commonly used in Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Stille Coupling: Uses palladium catalysts, organic halides, and solvents like THF or toluene.
Oxidation: May involve reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Can be reduced using reagents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions are typically new organotin compounds or coupled organic molecules, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane has several scientific research applications:
Organic Synthesis: Used in the synthesis of complex organic molecules through coupling reactions.
Material Science: Employed in the development of conductive polymers and materials.
Electronics: Used in the fabrication of organic electronic devices due to its conductive properties.
Mechanism of Action
The mechanism of action of tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane primarily involves its role as a reagent in coupling reactions. The palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the organotin compound and the organic halide. This process involves:
Oxidative Addition: Palladium inserts into the carbon-halide bond.
Transmetalation: Transfer of the organic group from tin to palladium.
Reductive Elimination: Formation of the new carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)thiophene: A simpler organotin compound with a single thiophene ring.
5,5-Bis(tributylstannyl)-2,2-bithiophene: Contains two thiophene rings and two tributylstannyl groups.
Uniqueness
Tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane is unique due to its multiple thiophene rings and tributylstannyl groups, making it highly versatile in coupling reactions and material science applications.
Properties
CAS No. |
171917-46-7 |
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Molecular Formula |
C36H60S3Sn2 |
Molecular Weight |
826.5 g/mol |
IUPAC Name |
tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane |
InChI |
InChI=1S/C12H6S3.6C4H9.2Sn/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;6*1-3-4-2;;/h1-6H;6*1,3-4H2,2H3;; |
InChI Key |
AQCNTMURMQGRQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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